RTI-336 free base

Dopamine transporter Serotonin transporter Selectivity ratio

Researchers requiring a highly selective dopamine transporter (DAT) ligand with negligible serotonergic off-target effects often face supply chain inconsistencies. RTI-336 free base directly addresses this need. - >1000-fold DAT/SERT selectivity ensures isolated dopaminergic modulation in microdialysis and behavioral studies. - Sustained >8-hour DAT occupancy supports once-daily dosing paradigms, unlike short-acting cocaine analogs. - Rigorous quality control with ≥98% purity ensures reproducible data for competitive binding assays and reference standard use.

Molecular Formula C24H25ClN2O
Molecular Weight 392.9 g/mol
CAS No. 236754-02-2
Cat. No. B15186486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTI-336 free base
CAS236754-02-2
Molecular FormulaC24H25ClN2O
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl
InChIInChI=1S/C24H25ClN2O/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2/h3-10,14,19-20,22,24H,11-13H2,1-2H3/t19-,20+,22+,24-/m0/s1
InChIKeyAUXUFNHAVGIVDC-IKJKNFHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RTI-336 Free Base: Selective DAT Inhibitor Overview


RTI-336 free base (CAS 236754-02-2) is a 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane that belongs to the phenyltropane class of monoamine transporter ligands [1]. Developed as a potential pharmacotherapy for cocaine addiction, RTI-336 exhibits high in vitro binding affinity for the dopamine transporter (DAT) and exceptionally high selectivity for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) [1][2]. These properties differentiate it from both the prototypical stimulant cocaine and many other tropane-based analogs that lack such pronounced selectivity [1].

DAT inhibitor probe for cocaine use disorder research
High DAT/SERT selectivity research workflow
Sustained DAT occupancy model fit
Tropane-based SAR reference context

RTI-336 Free Base: Non-Interchangeable with Analogs


Within the phenyltropane class, small structural variations dramatically alter monoamine transporter selectivity ratios and in vivo pharmacokinetics, making generic substitution scientifically invalid [1]. For example, RTI-177 (a close nortropane analog) retains high DAT affinity but lacks the same degree of DAT versus SERT selectivity, while RTI-55 (β-CIT) exhibits potent SERT binding that leads to serotonergic side effects [1][2]. The quantitative evidence below demonstrates that RTI-336’s combination of high DAT affinity (>100-fold over SERT) and long duration of DAT occupancy cannot be assumed for any other tropane compound without direct comparative data [1].

RTI-336 (Target)
Common Substitute
Risk
High DAT/SERT selectivity
RTI-177: lower DAT/SERT selectivity
SERT activity may confound behavioral endpoints
Minimal SERT binding
RTI-55 (β-CIT): potent SERT binding
Serotonergic off-target effects may shift interpretation
Sustained DAT occupancy
Cocaine: rapid DAT clearance
Occupancy duration may not transfer across analogs

RTI-336 Free Base: Selectivity & In Vivo Evidence


DAT/SERT Selectivity Ratio

In a direct head-to-head radioligand binding assay using rat brain synaptosomal membranes, RTI-336 free base exhibited a Ki value of 1.2 nM at the DAT ([3H]WIN 35,428 binding) and a Ki value of 1500 nM at the SERT ([3H]citalopram binding), yielding a DAT/SERT selectivity ratio of 1250 [1]. Under identical conditions, cocaine had a DAT Ki of 189 nM and SERT Ki of 380 nM (ratio = 2.0), while the close analog RTI-177 had a DAT Ki of 0.8 nM and SERT Ki of 45 nM (ratio = 56) [1]. Thus, RTI-336’s selectivity ratio is 625-fold higher than cocaine’s and 22-fold higher than RTI-177’s [1].

DAT/SERT Selectivity
Head-to-head
RTI-336: 1250 (Ki 1.2 nM / 1500 nM) Cocaine: 2.0 (189 nM / 380 nM) RTI-177: 56 (0.8 nM / 45 nM)
Supports DAT-selective behavioral endpoint interpretation
Data to verify in target study model
Dopamine transporter Serotonin transporter Selectivity ratio Phenyltropane Cocaine addiction

DAT over NET Selectivity

Using the same direct head-to-head assay (rat brain membranes, [3H]nisoxetine for NET binding), RTI-336 free base displayed a NET Ki of 320 nM, resulting in a DAT/NET selectivity ratio of 267 (1.2 nM DAT / 320 nM NET) [1]. In contrast, cocaine exhibited a NET Ki of 620 nM with a DAT/NET ratio of 0.30 (189 nM DAT / 620 nM NET), indicating a preference for NET over DAT [1]. The comparator GBR12909 (a non-tropane DAT inhibitor) had a DAT Ki of 6.0 nM and NET Ki of 4500 nM (ratio = 750) in the same study, but GBR12909 lacks the tropane scaffold and shows different in vivo kinetics [1].

DAT/NET Selectivity
Head-to-head
RTI-336 DAT/NET: 267 (1.2 nM / 320 nM) Cocaine: 0.30 (189 nM / 620 nM, NET-preferring)
Supports DAT-targeted pathway-response context
Source review recommended
Norepinephrine transporter Selectivity Tropane analogs In vitro binding

Sustained DAT Occupancy Duration

In an ex vivo binding study (cross-study comparable), male Swiss-Webster mice received 10 mg/kg i.p. of RTI-336 free base; DAT occupancy measured by [3H]WIN 35,428 ex vivo autoradiography was >80% at 4 hours post-injection and remained >50% at 8 hours [1]. In a separate but methodologically identical study, cocaine administered at 10 mg/kg i.p. produced peak DAT occupancy of 75% at 15 minutes but fell to <20% by 60 minutes [2]. The comparator RTI-177 (10 mg/kg i.p.) showed 70% occupancy at 4 hours but with higher SERT occupancy (45% at 4h) due to its lower selectivity [1].

Sustained DAT Occupancy
Cross-study comparable
RTI-336: >80% at 4 h, >50% at 8 h Cocaine: 75% at 15 min,
Supports sustained occupancy endpoint context
Validate in target model; cross-study comparison
Cocaine Locomotion Antagonism
Direct head-to-head
RTI-336 ED50: 3.2 mg/kg, no baseline suppression at 10 mg/kg RTI-177 ED50: 1.8 mg/kg, baseline suppression at 5.6 mg/kg
Supports DAT-specific behavioral endpoint context
Data to verify in target model
In vivo occupancy Pharmacokinetics Duration of action Ex vivo binding Cocaine antagonism

Cocaine-Induced Locomotion Antagonism

In a direct head-to-head behavioral study using male ICR mice, RTI-336 free base administered i.p. 60 minutes prior to cocaine challenge (20 mg/kg i.p.) dose-dependently inhibited cocaine-stimulated locomotor activity with an ED50 of 3.2 mg/kg (95% CI: 2.1–4.7 mg/kg) [1]. Under identical conditions, RTI-177 produced an ED50 of 1.8 mg/kg but also significantly suppressed baseline locomotor activity at doses ≥5.6 mg/kg due to SERT-mediated effects, whereas RTI-336 showed no baseline suppression up to 10 mg/kg [1]. Cocaine pretreatment (negative control) was not applicable; vehicle control showed no antagonism [1].

Cocaine Locomotion Antagonism
Direct head-to-head
RTI-336 ED50: 3.2 mg/kg, no baseline suppression at 10 mg/kg RTI-177 ED50: 1.8 mg/kg, baseline suppression at 5.6 mg/kg
Supports DAT-specific behavioral endpoint context
Data to verify in target model
Cocaine antagonism Locomotor activity In vivo efficacy Behavioral pharmacology Addiction model

RTI-336 Free Base: Research & Industrial Applications


Cocaine Use Disorder Pharmacotherapy

RTI-336’s >1000-fold DAT/SERT selectivity and >8-hour DAT occupancy in vivo [1] make it a preferred tool for evaluating sustained DAT blockade in relapse prevention models. Unlike cocaine or short-acting analogs, RTI-336 allows once-daily dosing without serotonergic side effects that confound interpretation of drug-seeking behavior [1].

Selective DAT Occupancy in Neurochemistry

With DAT/NET selectivity of 267 and DAT/SERT selectivity of 1250 [1], RTI-336 enables microdialysis or ex vivo binding experiments that isolate dopamine-mediated effects. Researchers can use RTI-336 to block DAT without altering norepinephrine or serotonin clearance, a requirement that cannot be met by cocaine, RTI-177, or RTI-55 [1].

In Vivo Behavioral Antagonism Studies

RTI-336’s ED50 of 3.2 mg/kg for blocking cocaine-induced locomotion, combined with no baseline suppression up to 10 mg/kg [1], provides a 3.1-fold safety margin over RTI-177. This supports dose-response studies where motor side effects must be ruled out, such as in conditioned place preference or self-administration paradigms [1].

SAR Benchmarking for DAT Inhibitors

Given its direct head-to-head comparison data with cocaine, RTI-177, and GBR12909 [1], RTI-336 serves as a quantitative reference standard for benchmarking new phenyltropane analogs. Researchers can use its DAT Ki (1.2 nM), NET Ki (320 nM), and SERT Ki (1500 nM) as control values in competitive binding assays to validate novel compounds’ selectivity profiles [1].

Application
Selection Property
Validation Focus
Cocaine use disorder model studies
DAT/SERT selectivity context
Sustained occupancy endpoint interpretation
Dopamine neurochemistry studies
DAT vs NET selectivity profile
Monoamine clearance assay context
Behavioral antagonism model studies
Motor side-effect separation context
Locomotor activity endpoint interpretation
SAR benchmarking studies
Reference binding affinity context
Competitive binding assay validation

Technical Documentation Hub

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54 linked technical documents
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